molecular formula C18H25ClN2O B5151847 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide

3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide

Cat. No. B5151847
M. Wt: 320.9 g/mol
InChI Key: DLHANEPQCKBCFI-UHFFFAOYSA-N
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Description

3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C19H26ClN2O.

Mechanism of Action

The exact mechanism of action of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is responsible for its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
The compound has been shown to have a significant impact on the levels of dopamine and serotonin in the brain. It has been found to increase the levels of serotonin and decrease the levels of dopamine. This biochemical effect is responsible for its antipsychotic and anxiolytic properties. The compound has also been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide in lab experiments is its high potency and selectivity. It has been found to be highly effective in animal models of various disorders. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide. One potential direction is to study its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective analogs of this compound for therapeutic use. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry. It exhibits antipsychotic, analgesic, and anxiolytic properties and has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Its mechanism of action involves acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. While it has several advantages for lab experiments, such as high potency and selectivity, it also has limitations such as low solubility in water. There are several future directions for the research on this compound, including studying its potential use in the treatment of other neurological disorders and developing more potent and selective analogs.

Synthesis Methods

The synthesis of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide involves the reaction of 2-chlorobenzylamine with cyclopropylamine in the presence of a catalyst to form 1-(2-chlorobenzyl)-4-piperidinyl-cyclopropylamine. This intermediate product is then reacted with propanoyl chloride to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antipsychotic, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-17-4-2-1-3-15(17)13-21-11-9-14(10-12-21)5-8-18(22)20-16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHANEPQCKBCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[1-(2-chlorobenzyl)piperidin-4-yl]-N-cyclopropylpropanamide

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